molecular formula C29H29N3O5 B2391765 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 894558-11-3

2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2391765
CAS No.: 894558-11-3
M. Wt: 499.567
InChI Key: PFQBFIUXAZZJPG-UHFFFAOYSA-N
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Description

2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H29N3O5 and its molecular weight is 499.567. The purity is usually 95%.
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Biological Activity

The compound 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a quinoline core fused with a dioxin moiety, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's IUPAC name reflects its intricate structure, which includes functional groups that may influence its biological properties:

  • Quinoline Core : Provides a scaffold for various biological activities.
  • Dioxin Moiety : Often enhances pharmacological effects due to its reactivity.
  • Acetamide Group : Potentially involved in enzyme inhibition and receptor binding.

Synthesis

The synthesis typically involves multi-step organic reactions using starting materials like 3-ethylphenylamine and 4-ethylphenylamine. Key steps include:

  • Condensation : Formation of an amine linkage.
  • Cyclization : Creation of the dioxin structure.
  • Acylation : Introduction of the acetamide group.

Common reagents include acetic anhydride and solvents such as dichloromethane or ethanol.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase and alpha-glucosidase, which are relevant in treating Alzheimer's disease and diabetes.
  • Cell Cycle Arrest : Studies indicate that this compound may induce cell cycle arrest at the G2/M phase in cancer cells, promoting apoptosis through intrinsic and extrinsic pathways .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that similar compounds exhibited significant cytotoxic effects against cancer cell lines (e.g., MCF-7) with IC50 values as low as 1.575 µM .
    • Mechanistic studies showed increased levels of active caspases (3, 8, and 9), indicating activation of apoptotic pathways .
  • Antimicrobial Properties :
    • Quinoline derivatives have been reported to possess antimicrobial activity against various pathogens, suggesting potential applications in infection control .
  • Neuroprotective Effects :
    • Preliminary data suggest that compounds with similar structures may exhibit neuroprotective properties by inhibiting neurodegenerative processes.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
2-(4-Ethylphenyl)acetamideEthylphenyl groupAnalgesic properties
7-Oxo-2,3-dihydroquinolineQuinoline coreAntimicrobial activity
N-(4-Methoxyphenyl)acetamideMethoxy groupAnti-inflammatory effects

The unique combination of functional groups in This compound may lead to synergistic effects not observed in simpler analogs, enhancing its pharmacological profile significantly .

Properties

IUPAC Name

2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5/c1-3-19-4-6-22(7-5-19)30-17-21-14-20-15-26-27(37-13-12-36-26)16-25(20)32(29(21)34)18-28(33)31-23-8-10-24(35-2)11-9-23/h4-11,14-16,30H,3,12-13,17-18H2,1-2H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQBFIUXAZZJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)OC)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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